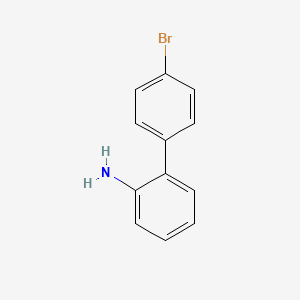

2-(4-bromophenyl)aniline

Übersicht

Beschreibung

4’-Bromobiphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and an amine group attached to the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromobiphenyl-2-ylamine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the monobromination of biphenyl using bromine in the presence of a solvent such as dichloroethane and a catalyst. The reaction is carried out at ambient temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 4’-Bromobiphenyl-2-ylamine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromobiphenyl-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding biphenyl-2-ylamine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of biphenyl-2,2’-dione.

Reduction: Formation of biphenyl-2-ylamine.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Azo Dyes Production

One of the primary applications of 2-(4-bromophenyl)aniline is as a precursor in the synthesis of azo dyes. Azo dyes are widely used in the textile industry for their vibrant colors and excellent colorfastness. The presence of the bromine atom enhances the stability and color properties of these dyes, making them more effective for various applications in printing and coloring agents .

Synthesis of Pharmaceutical Compounds

this compound serves as a valuable building block in medicinal chemistry. It is utilized in the synthesis of various bioactive molecules, including antibacterial and anticancer agents. For instance, derivatives of this compound have shown promising activity against drug-resistant bacteria and cancer cell lines in laboratory studies .

Biological Applications

Antibacterial and Anticancer Activities

Research has demonstrated that compounds derived from this compound exhibit significant antibacterial properties against clinically isolated drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. These derivatives have also been tested for anticancer activity against breast cancer cell lines, showcasing their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between these derivatives and their biological targets. Such studies help in optimizing the efficacy of new drugs derived from this compound by predicting their binding affinities and stability within active sites .

Materials Science

Organic Electronics

In materials science, this compound is utilized as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties make it suitable for use in semiconducting small molecules and polymers, which are essential for developing efficient electronic devices .

Polymer Synthesis

The compound is also involved in synthesizing polymers with specific electronic properties. These polymers can be applied in various fields, including optoelectronics and photonics, due to their ability to conduct electricity and emit light efficiently .

Case Studies

Wirkmechanismus

The mechanism of action of 4’-Bromobiphenyl-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to various biochemical effects. For example, the compound can activate the aryl hydrocarbon receptor (AhR), leading to the upregulation of genes involved in detoxification pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobiphenyl: Lacks the amine group, making it less reactive in certain biological contexts.

Biphenyl-2-ylamine: Lacks the bromine atom, affecting its electronic properties and reactivity.

4’-Bromobiphenyl-2-ylthiazole: Contains a thiazole ring, which imparts different biological activities.

Uniqueness

4’-Bromobiphenyl-2-ylamine is unique due to the presence of both a bromine atom and an amine group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research .

Biologische Aktivität

2-(4-Bromophenyl)aniline, also known as 4-bromo-N-(4-bromophenyl)aniline, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a brominated phenyl group attached to an aniline moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction may influence metabolic pathways critical for cellular function.

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have demonstrated the ability to activate AhR, a transcription factor involved in the regulation of genes associated with detoxification and metabolism. This suggests that this compound may also affect gene expression through this pathway .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In cell line studies, it has shown promise in inhibiting cancer cell proliferation.

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human lung cancer (A549)

Results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Study on Antimicrobial Efficacy

A study conducted by Eriksson et al. (2004) evaluated the antimicrobial properties of various brominated compounds, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Research on Anticancer Effects

In a separate study published in Pharmaceutical Research, researchers examined the effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells, mediated by oxidative stress pathways. This suggests that the compound may induce cell death through mechanisms involving reactive oxygen species (ROS).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNKGRSWYBETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463789 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62532-98-3 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.